
2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide" is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their therapeutic and biological effects, such as antiviral, antiapoptotic, anticonvulsant, antimicrobial, and anticancer activities.
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves standard organic synthesis methods, including condensation reactions, alkylation, and the use of catalysts under controlled conditions. For instance, the synthesis of a novel anilidoquinoline derivative with antiviral properties involved a straightforward synthetic route . Similarly, the synthesis of N-aryl acetamide derivatives with antimicrobial potential was achieved using physical and spectral data for characterization . These methods are indicative of the synthetic approaches that might be employed for the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as X-ray analysis, NMR, and IR spectroscopy. For example, the structure of a tetrahydropyrimidine-1-yl acetamide was elucidated using these methods . The molecular structure is crucial for understanding the conformational behavior and potential biological interactions of the compound.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their functional groups and the conditions applied. The papers provided do not detail specific reactions for the exact compound , but they do discuss the reactivity of similar molecules. For instance, the reactivity of acetamide derivatives towards electrophilic and nucleophilic attacks can be predicted using molecular electrostatic potential mapping .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as vibrational frequencies, thermodynamic properties, and molecular electrostatic potential, are typically investigated using computational methods like density functional theory (DFT). These properties are essential for understanding the stability and reactivity of the compounds. For example, quantum chemical calculations were used to analyze the properties of dichloro-N-aryl acetamides .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A series of novel derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. For instance, derivatives of 2-(1,3-dioxoisoindolin-2-yl) acetamides have shown promising anti-inflammatory activity in both in vitro and in vivo models, highlighting their potential therapeutic applications (A. P. Nikalje, N. Hirani, R. Nawle, 2015). Similarly, antimicrobial activities against various pathogenic microorganisms were reported for some novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives (B. Debnath, S. Ganguly, 2015).
Therapeutic Applications
- Certain derivatives have been evaluated for their therapeutic efficacy against diseases like Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Joydeep Ghosh et al., 2008). This underscores the potential of these compounds in treating viral infections through modulation of viral replication and apoptosis in infected cells.
Neurological Effects
- Research into 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives has uncovered their anticonvulsive and antidepressant activities, with several compounds showing protective effects against seizures and potent antidepressant-like activities (Xing-Hua Zhen et al., 2015). This indicates their potential utility in developing treatments for neurological disorders.
Molecular Docking and Photovoltaic Efficiency
- Spectroscopic and quantum mechanical studies have been conducted on related compounds to understand their electronic properties and interactions with biological targets. Such analyses are crucial for designing compounds with enhanced biological activity and specificity (Y. Mary et al., 2020). Additionally, the photovoltaic efficiency modeling of some derivatives suggests their potential use in dye-sensitized solar cells, demonstrating the diverse applications of these compounds beyond biomedical research.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-21-16(23)10-3-2-4-12(15(10)17(21)24)20-14(22)8-25-13-6-5-9(18)7-11(13)19/h2-7H,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYCAJVSDYHNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

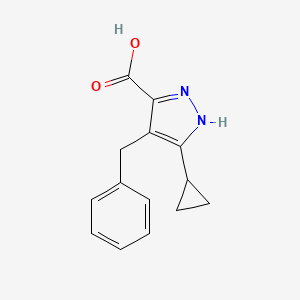
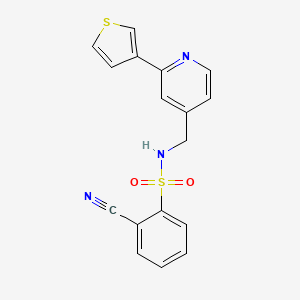

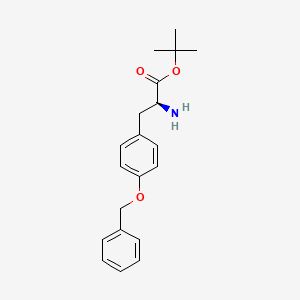
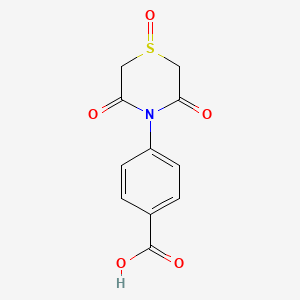
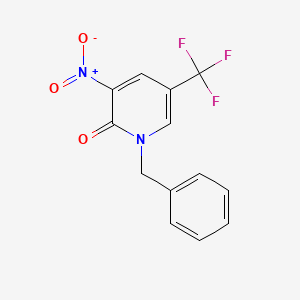
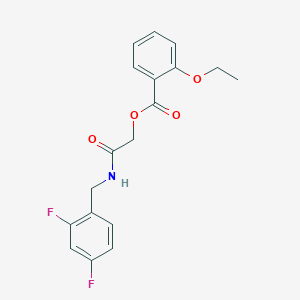

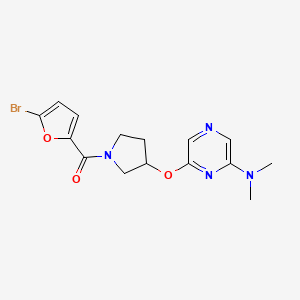
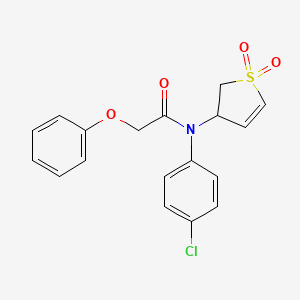
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)

